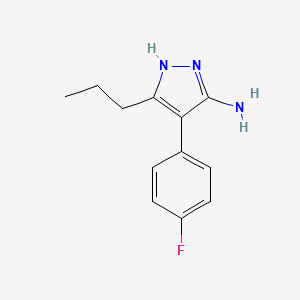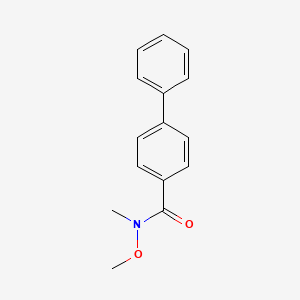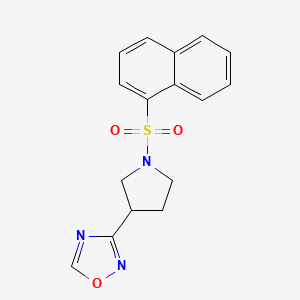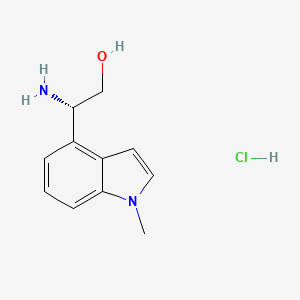
4-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-amine is a chemical compound that has gained significant attention in scientific research. This compound is a member of the pyrazole family and has been studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-amine is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. The compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. Additionally, the compound has been found to inhibit the activity of certain kinases that are involved in cancer cell growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-amine have been studied extensively. The compound has been shown to reduce inflammation and pain in animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. The compound has been shown to have a low toxicity profile and is well-tolerated in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-amine in lab experiments include its ability to inhibit the activity of certain enzymes involved in inflammation and cancer cell growth. The compound has also been shown to have low toxicity and is well-tolerated in animal models. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential to interact with other compounds in the experimental system.
Direcciones Futuras
There are several future directions for research on 4-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-amine. These include:
1. Further studies to elucidate the mechanism of action of the compound.
2. Development of more efficient synthesis methods to produce the compound in larger quantities.
3. In vivo studies to determine the efficacy of the compound in treating inflammation and cancer.
4. Studies to determine the potential of the compound as a drug candidate for the treatment of various diseases.
5. Investigation of the potential of the compound to interact with other compounds in the experimental system.
Conclusion
In conclusion, 4-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-amine is a chemical compound that has gained significant attention in scientific research. The compound has been studied for its potential therapeutic applications, including anti-inflammatory, analgesic, and anti-cancer properties. The compound has a low toxicity profile and is well-tolerated in animal models. Future research on this compound may lead to the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 4-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-amine involves the reaction of 4-fluorobenzaldehyde with propyl hydrazine in the presence of a catalyst. The resulting product is then subjected to further reactions to obtain the final compound. This synthesis method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
4-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-amine has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. The compound has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and alleviate pain.
Propiedades
IUPAC Name |
4-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c1-2-3-10-11(12(14)16-15-10)8-4-6-9(13)7-5-8/h4-7H,2-3H2,1H3,(H3,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJDVZQXJVBMRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=NN1)N)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-({[(6-pyridin-4-ylpyridazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2650638.png)
![N-mesityl-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2650640.png)


![2-(3,4-dimethoxyphenyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2650644.png)
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)

![N-(2,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2650649.png)

![8-(4-Bromophenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-d ione](/img/structure/B2650653.png)

![6-chloro-N-{1-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]ethyl}pyridine-2-carboxamide](/img/structure/B2650657.png)
![7-chloro-N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2650658.png)
![3,4,5-Trimethoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2650661.png)